molecular formula C15H10ClF3N2O3 B11471573 1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

Cat. No.: B11471573
M. Wt: 358.70 g/mol
InChI Key: DVBBTZLDCZFNBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a pyrrolo[3,2-b]pyridine core substituted with a chlorophenyl group, a trifluoromethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactionsThe carboxylic acid group is often introduced through oxidation reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups replacing the chlorophenyl or trifluoromethyl groups .

Scientific Research Applications

1-(2-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-(2-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid
  • 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Uniqueness: 1-(2-CHLOROPHENYL)-5-OXO-7-(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-PYRROLO[3,2-B]PYRIDINE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of both a trifluoromethyl group and a carboxylic acid group on the pyrrolo[3,2-b]pyridine core. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H10ClF3N2O3

Molecular Weight

358.70 g/mol

IUPAC Name

1-(2-chlorophenyl)-5-oxo-7-(trifluoromethyl)-6,7-dihydro-4H-pyrrolo[3,2-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C15H10ClF3N2O3/c16-9-3-1-2-4-10(9)21-6-7(14(23)24)12-13(21)8(15(17,18)19)5-11(22)20-12/h1-4,6,8H,5H2,(H,20,22)(H,23,24)

InChI Key

DVBBTZLDCZFNBM-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C(=CN2C3=CC=CC=C3Cl)C(=O)O)NC1=O)C(F)(F)F

Origin of Product

United States

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